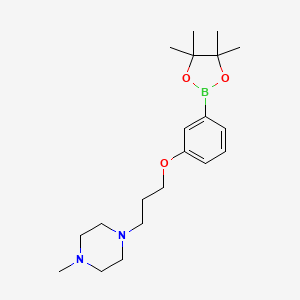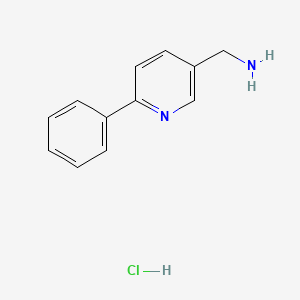
1-(6-Phenylpyridin-3-YL)methanamine hydrochloride
Vue d'ensemble
Description
“1-(6-Phenylpyridin-3-YL)methanamine hydrochloride” is a chemical compound with the molecular formula C12H13ClN2 . It is a solid substance and its IUPAC name is (6-phenyl-3-pyridinyl)methanamine .
Physical And Chemical Properties Analysis
The molecular weight of “1-(6-Phenylpyridin-3-YL)methanamine hydrochloride” is 184.24 g/mol . More detailed physical and chemical properties could not be found in the available data.Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
1-(6-Phenylpyridin-3-yl)methanamine hydrochloride derivatives have been synthesized and evaluated for their antimicrobial properties. The derivatives displayed variable degrees of antibacterial and antifungal activities, highlighting their potential in the development of new antimicrobial agents. The study involved refluxing benzotriazole with different substituted aldehydes and ammonium chloride in ethanol, followed by characterization through IR and 1H NMR spectral data (Visagaperumal et al., 2010).
Catalytic Applications
Research has explored the catalytic potentials of derivatives involving 1-(6-Phenylpyridin-3-yl)methanamine hydrochloride. For example, diiron(III) complexes of tridentate 3N ligands, including derivatives of 1-(6-Phenylpyridin-3-yl)methanamine, have been studied as functional models for methane monooxygenases. These complexes have shown efficiency in selective hydroxylation of alkanes, demonstrating the compound's potential in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).
Antidepressant-like Activity
Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to 1-(6-Phenylpyridin-3-yl)methanamine hydrochloride, have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed high receptor affinity, selectivity, and robust antidepressant-like activity in rat models, underscoring the therapeutic potential of such derivatives in treating depression (Sniecikowska et al., 2019).
Polymerization Catalyst
Research on 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, related to 1-(6-Phenylpyridin-3-yl)methanamine hydrochloride, has identified their utility in catalyzing the ring-opening polymerization of rac-lactide. These findings are critical for producing polylactide polymers, which are important in biodegradable plastics (Kwon, Nayab, & Jeong, 2015).
Photocytotoxicity and Imaging Applications
Iron(III) complexes containing derivatives of 1-(6-Phenylpyridin-3-yl)methanamine have been synthesized for use in cellular imaging and photocytotoxicity under red light. These complexes have shown significant potential in generating reactive oxygen species and inducing apoptosis in cancer cells, thereby opening new avenues for cancer treatment and diagnostic imaging (Basu et al., 2014).
Propriétés
IUPAC Name |
(6-phenylpyridin-3-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11;/h1-7,9H,8,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBDNMAKERGVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Phenylpyridin-3-YL)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458599.png)


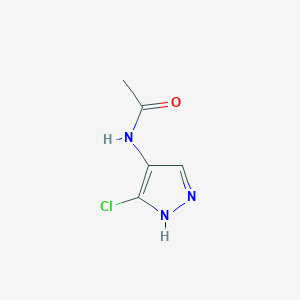
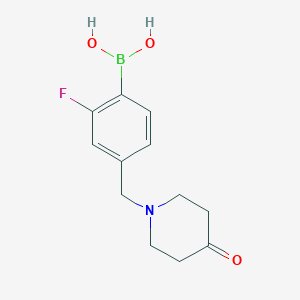
![3-Oxa-8-azabicyclo[3.2.1]octane oxalate](/img/structure/B1458606.png)
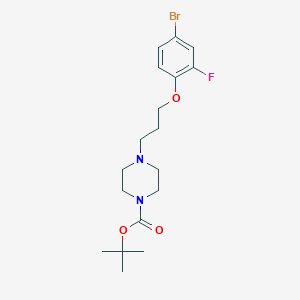
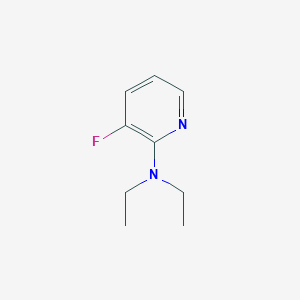
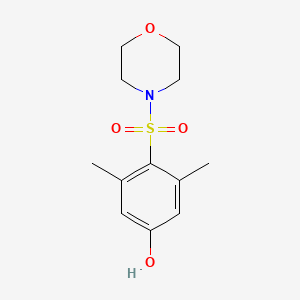
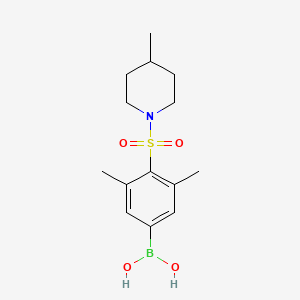
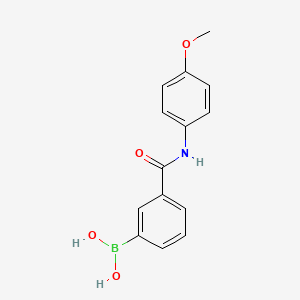
![4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine](/img/structure/B1458618.png)
